molecular formula C13H18BNO4 B1393108 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 957065-99-5

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No. B1393108
M. Wt: 263.1 g/mol
InChI Key: IXKFGVRURWXXKX-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a chemical compound with the molecular formula C13H18BNO4 . It has a molecular weight of 263.1 .


Molecular Structure Analysis

The molecular structure of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate consists of a picolinate group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Physical And Chemical Properties Analysis

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has a predicted boiling point of 383.9±27.0 °C and a density of 1.12 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and related compounds have been synthesized and structurally analyzed in various studies. For instance, Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings, confirming their structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods were supplemented with density functional theory (DFT) calculations for further molecular structure investigation (Huang et al., 2021).

Chemical Properties and Molecular Analysis

In-depth chemical properties and molecular analyses of these compounds have been conducted. Wu et al. (2021) explored the vibrational properties of similar compounds using DFT and time-dependent DFT calculations. This research provides insights into the spectroscopic data, geometrical parameters, and molecular electrostatic potential of these compounds (Wu et al., 2021).

Application in Organic Synthesis

These compounds have applications in organic synthesis. Babudri et al. (2006) developed a methodology for introducing aryl and vinyl substituents in 8-hydroxyquinoline using these types of compounds. This method is vital for creating diverse organic molecules with potential applications in various fields (Babudri et al., 2006).

Exploring Physicochemical Properties

The exploration of the physicochemical properties of such compounds is a crucial area of research. Liao et al. (2022) synthesized related compounds and determined their crystal structure using X-ray diffraction. Their study emphasizes the importance of DFT in understanding the physicochemical properties of these molecules (Liao et al., 2022).

Safety And Hazards

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using protective gloves and eye/face protection .

properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(15-8-9)11(16)17-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFGVRURWXXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674322
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

CAS RN

957065-99-5
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxycarbonyl-5-pyridineboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE Thomas, M Wang, W Jiang, M Wang… - Journal of Medicinal …, 2023 - ACS Publications
The histone acetyltransferase CREB-binding protein (CBP) and its paralogue p300 protein are key transcriptional coactivators and attractive cancer therapeutic targets. We describe …
Number of citations: 1 pubs.acs.org
L Heyder, PMM Hochban, C Taylor, F Chevillard… - European Journal of …, 2023 - Elsevier
In this study, fragment-sized hits binding to Pim-1 kinase with initially modest affinity were further optimized by combining computational, synthetic and crystallographic expertise, …
Number of citations: 1 www.sciencedirect.com

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